molecular formula C12H13NO3 B2748363 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid CAS No. 150568-15-3

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid

Cat. No.: B2748363
CAS No.: 150568-15-3
M. Wt: 219.24
InChI Key: KWFCBMNDYWRWQZ-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 2-oxoazetidinone (β-lactam) ring substituted with two methyl groups at the 3-position. This compound combines the aromatic carboxylic acid moiety with a four-membered lactam ring, which is notable for its steric and electronic properties. Such structures are frequently explored in medicinal chemistry due to the β-lactam's role in antibiotic activity and the benzoic acid scaffold's versatility in drug design .

Properties

IUPAC Name

4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)7-13(11(12)16)9-5-3-8(4-6-9)10(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFCBMNDYWRWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-dimethyl-2-oxoazetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in the azetidinone ring substituents, benzoic acid substitution patterns, or replacement of the lactam with other heterocycles. Key examples include:

Compound Name Substituents on Azetidinone/Other Rings Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid 3,3-dimethyl-2-oxoazetidinyl C₁₂H₁₃NO₃ 219.24 Sterically hindered β-lactam; benzoic acid
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid 3-chloro, 2-(4-nitrophenyl) C₁₆H₁₁ClN₂O₅ 346.72 Electron-withdrawing Cl/NO₂ groups; increased reactivity
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) Thiazolidinone instead of azetidinone C₁₈H₁₇N₂O₃S 341.40 Thiazolidinone core; dimethylamino substituent
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid Isobenzofuranone-amino linkage C₁₅H₁₁NO₄ 269.26 Isobenzofuranone fused ring; amino linker
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Dihydroxybenzene with propenoic acid C₉H₈O₄ 180.16 Catechol group; α,β-unsaturated acid

Key Observations :

  • Electronic Effects: Chloro and nitro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic reactions, whereas dimethylamino groups (e.g., in SS4 ) enhance electron-donating properties.
  • Heterocycle Replacement: Thiazolidinones (SS4) and isobenzofuranones introduce distinct hydrogen-bonding and conformational features compared to azetidinones.
Physicochemical Properties

Limited solubility and stability data are available for the target compound, but inferences can be drawn from structural analogs:

  • Solubility : The benzoic acid moiety generally imparts moderate aqueous solubility, which can be modulated by substituents. For example, caffeic acid exhibits higher solubility due to polar hydroxyl groups, whereas nitro-substituted derivatives (e.g., ) are less soluble.
  • Acidity: The pKa of the carboxylic acid group in the target compound (~4.2) is comparable to other benzoic acid derivatives. Electron-withdrawing groups (e.g., NO₂ in ) lower the pKa, increasing acidity.
  • Thermal Stability: β-Lactams are prone to ring-opening under acidic/basic conditions. The dimethyl groups in the target compound may slow hydrolysis compared to non-substituted analogs .

Biological Activity

4-(3,3-Dimethyl-2-oxoazetidin-1-yl)benzoic acid is a synthetic compound with significant potential in various biological applications. Its structure includes a benzoic acid moiety linked to a 3,3-dimethyl-2-oxoazetidine ring, which contributes to its unique chemical properties. This compound is characterized by the molecular formula C12H13NO3C_{12}H_{13}NO_{3} and a molecular weight of approximately 219.24 g/mol .

  • Molecular Formula : C12H13NO3C_{12}H_{13}NO_{3}
  • Molecular Weight : 219.24 g/mol
  • Structural Features : Contains a benzoic acid group and an azetidine ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, including antimicrobial and antitumor activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections.

Antitumor Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
AntitumorVarious cancer cell linesInduction of apoptosis

Detailed Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against common pathogens. Results indicated significant inhibition at concentrations above 500 ppm for S. aureus and P. aeruginosa, while E. coli showed resistance.
  • Antitumor Mechanism Investigation :
    • In vitro studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.

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